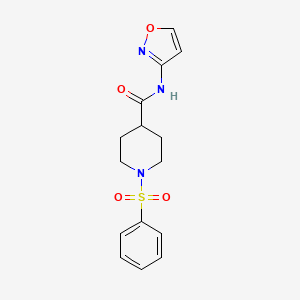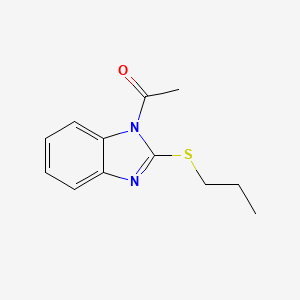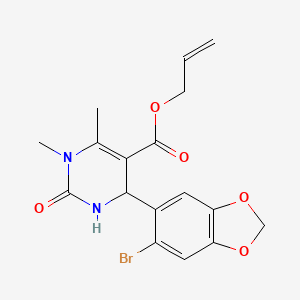
4-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-butanamine is a chemical compound that belongs to the family of beta-adrenergic agonists. It is commonly known as clenbuterol and is used in the treatment of respiratory disorders such as asthma. Clenbuterol has also been used as a performance-enhancing drug in the sports industry due to its ability to increase muscle mass and reduce body fat.
Mécanisme D'action
Clenbuterol acts as a beta-adrenergic agonist by binding to beta-2 adrenergic receptors in the body. This leads to the activation of the cyclic adenosine monophosphate (cAMP) pathway, which in turn leads to the relaxation of smooth muscle in the airways. Clenbuterol also increases protein synthesis and reduces protein breakdown, leading to an increase in muscle mass.
Biochemical and Physiological Effects:
Clenbuterol has been shown to have several biochemical and physiological effects. It increases the rate of protein synthesis and reduces the rate of protein breakdown, leading to an increase in muscle mass. It also increases the metabolic rate, leading to a reduction in body fat. Clenbuterol has been shown to have anti-inflammatory effects and can reduce airway inflammation in respiratory disorders such as asthma.
Avantages Et Limitations Des Expériences En Laboratoire
Clenbuterol has several advantages for lab experiments. It is a potent beta-adrenergic agonist and can be used as a positive control in experiments that involve the activation of the cAMP pathway. It can also be used to study the effects of beta-adrenergic agonists on muscle mass and body fat. However, clenbuterol has several limitations for lab experiments. It has a narrow therapeutic window and can cause adverse effects at high doses. It also has a short half-life and requires frequent dosing.
Orientations Futures
There are several future directions for the study of clenbuterol. One direction is the development of new beta-adrenergic agonists with fewer adverse effects and a wider therapeutic window. Another direction is the study of the effects of clenbuterol on different tissues and organs in the body. The development of new delivery methods for clenbuterol, such as inhalers or transdermal patches, is also an area of future research. Finally, the study of the long-term effects of clenbuterol on human health is an important area of future research.
Méthodes De Synthèse
The synthesis of clenbuterol involves the reaction of 4-(2-chloro-4-methylphenoxy) acetophenone with diethylamine in the presence of sodium hydride. The product obtained is then purified using column chromatography to obtain pure clenbuterol.
Applications De Recherche Scientifique
Clenbuterol has been extensively studied for its therapeutic and performance-enhancing properties. It has been used in the treatment of respiratory disorders such as asthma, chronic obstructive pulmonary disease, and bronchitis. Clenbuterol has also been studied for its ability to increase muscle mass and reduce body fat. It has been used in the sports industry as a performance-enhancing drug due to its anabolic effects.
Propriétés
IUPAC Name |
4-(2-chloro-4-methylphenoxy)-N,N-diethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO/c1-4-17(5-2)10-6-7-11-18-15-9-8-13(3)12-14(15)16/h8-9,12H,4-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDPRSPUZMFMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=C(C=C(C=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5221417.png)

![2-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-1,3,4-trimethylbenzene](/img/structure/B5221428.png)

![2-[3-(benzyloxy)-4-methoxybenzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5221447.png)
![1-{4-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5221454.png)
![ethyl 2-[(3-chlorobenzoyl)amino]-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5221456.png)

![3-chloro-N-{[(4-{[(4-methoxy-1,2,5-thiadiazol-3-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B5221489.png)

![3-{5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl}benzonitrile](/img/structure/B5221507.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]-2-propanol](/img/structure/B5221511.png)

![1-[(6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indol-4-yl)oxy]-3-(isopropylamino)-2-propanol](/img/structure/B5221530.png)